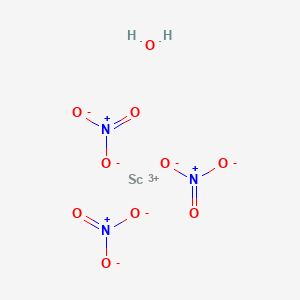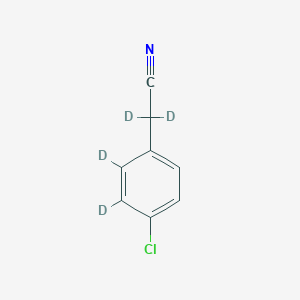
Scandium(III) nitrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(III) nitrate hydrate is a chemical compound with the formula Sc(NO₃)₃·xH₂O. It is a white crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium(III) nitrate hydrate can be synthesized through several methods:
Reaction with Dinitrogen Tetroxide: Scandium metal reacts with dinitrogen tetroxide to form scandium(III) nitrate[ \text{Sc} + 3 \text{N}_2\text{O}_4 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{NO} ]
Reaction with Dinitrogen Pentoxide: Anhydrous scandium(III) nitrate can be obtained by reacting scandium chloride with dinitrogen pentoxide.
Reaction with Nitric Acid: The tetrahydrate form can be prepared by reacting scandium hydroxide with nitric acid.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of scandium from minerals, followed by its conversion to scandium hydroxide and subsequent reaction with nitric acid to form the desired nitrate hydrate .
Chemical Reactions Analysis
Types of Reactions
Scandium(III) nitrate hydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Thermal Decomposition: Upon heating, this compound decomposes to form scandium oxide and intermediate oxynitrates.
Common Reagents and Conditions
Oxidation Reactions: Commonly used in the presence of organic substrates.
Thermal Decomposition: Conducted at temperatures ranging from 50°C to 220°C, leading to the formation of scandium oxide.
Major Products
Scandium Oxide: Formed as a major product during thermal decomposition.
Intermediate Oxynitrates: Formed during the stepwise decomposition process.
Scientific Research Applications
Scandium(III) nitrate hydrate has a wide range of applications in scientific research:
Biology: Employed in various biochemical assays and studies due to its oxidizing properties.
Medicine: Investigated for potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of optical coatings, electronic ceramics, and laser materials.
Mechanism of Action
The mechanism of action of scandium(III) nitrate hydrate involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. The compound’s high solubility and reactivity make it effective in various chemical processes .
Comparison with Similar Compounds
Scandium(III) nitrate hydrate can be compared with other similar compounds such as:
Yttrium(III) nitrate hydrate: Similar in structure and reactivity but differs in its applications and specific properties.
Indium(III) nitrate hydrate: Shares similar chemical properties but is used in different industrial applications.
Uniqueness
This compound is unique due to its high solubility, strong oxidizing properties, and versatility in various scientific and industrial applications. Its ability to form stable intermediate oxynitrates during thermal decomposition sets it apart from other similar compounds .
Properties
IUPAC Name |
scandium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQULVNEUCEVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3O10Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


